4-Ala-endothelin-1

ETB receptor selectivity Radioligand binding assay Receptor subtype profiling

4-Ala-endothelin-1 ([Ala1,3,11,15]-Endothelin-1) is a linear ET-1 analog with all four cysteines replaced by alanine, eliminating disulfide bridges. This modification yields >1,700-fold ETB selectivity (ETB IC50=0.33 nM; ETA IC50=2200 nM). Unlike ET-1, it activates ETB without ETA interference, enabling unambiguous ETB pharmacology in co-expression systems, binding assays, and functional studies. Choose for pure ETB-driven data.

Molecular Formula C109H163N25O32S
Molecular Weight 2367.7 g/mol
CAS No. 121204-87-3
Cat. No. B045861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ala-endothelin-1
CAS121204-87-3
Synonyms(Ala-1,3,11,15)ET-1
1,3,11,15-Ala-endothelin-1
1,3,11,15-alanine-endothelin 1
4-Ala-endothelin-1
4AlaET-1
endothelin 1, Ala(1,3,11,15)-
endothelin 1, alanine(1,3,11,15)-
ET-1(1,3,11,15-Ala)
Molecular FormulaC109H163N25O32S
Molecular Weight2367.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3C=NC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N)N
InChIInChI=1S/C109H163N25O32S/c1-16-56(9)86(113)104(159)134-88(57(10)17-2)106(161)129-78(43-64-47-115-69-28-22-21-27-67(64)69)108(163)166-109(164)79(46-84(141)142)128-97(152)72(39-53(3)4)124-99(154)75(44-65-48-114-52-116-65)122-90(145)59(12)118-96(151)73(41-62-25-19-18-20-26-62)125-98(153)74(42-63-30-32-66(138)33-31-63)126-105(160)87(55(7)8)133-92(147)61(14)117-94(149)71(121-95(150)70(29-23-24-37-110)120-100(155)76(45-83(139)140)123-93(148)68(112)36-38-167-15)34-35-85(143)165-107(162)77(40-54(5)6)127-102(157)82(51-137)132-103(158)81(50-136)131-91(146)60(13)119-101(156)80(49-135)130-89(144)58(11)111/h18-22,25-28,30-33,47-48,52-61,65,68,70-82,86-88,115,135-138H,16-17,23-24,29,34-46,49-51,110-113H2,1-15H3,(H,117,149)(H,118,151)(H,119,156)(H,120,155)(H,121,150)(H,122,145)(H,123,148)(H,124,154)(H,125,153)(H,126,160)(H,127,157)(H,128,152)(H,129,161)(H,130,144)(H,131,146)(H,132,158)(H,133,147)(H,134,159)(H,139,140)(H,141,142)/t56-,57-,58-,59-,60-,61-,65?,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1
InChIKeyNRTWVLDGYXCWHD-IGKRDWOESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ala-endothelin-1 (CAS 121204-87-3): Selective ETB Receptor Agonist for Targeted Endothelin Pathway Research


4-Ala-endothelin-1 (also designated [Ala1,3,11,15]-Endothelin-1 or 4AlaET-1) is a linear, synthetic peptide analog of the 21-amino acid vasoconstrictor endothelin-1 (ET-1), in which all four cysteine residues (Cys1, Cys3, Cys11, Cys15) have been systematically replaced by alanine [1]. This key structural modification eliminates the two characteristic disulfide bridges of the parent peptide, resulting in a complete loss of bicyclic conformation. Unlike ET-1, which acts as a non-selective, high-affinity agonist at both endothelin receptor subtypes (ETA and ETB) [2], 4AlaET-1 is characterized by its pronounced selectivity for the ETB receptor, a property that underpins its specific utility in both in vitro binding studies and functional assays aimed at dissecting ETB-mediated physiology . Its linear peptide backbone also makes it a useful scaffold for studying the minimal sequence requirements for ETB recognition [3].

Why Endothelin-1, Sarafotoxin S6c, or IRL-1620 Cannot Simply Substitute for 4-Ala-endothelin-1 in ETB-Selective Assays


The endothelin system is characterized by a functional dichotomy between the vasoconstrictor ETA receptor (predominantly on vascular smooth muscle) and the generally vasodilatory, clearance-mediating ETB receptor (predominantly on endothelium) [1]. Consequently, the use of a non-selective agonist like ET-1, which activates both receptor subtypes with high affinity, inevitably generates a mixed and confounding signal, making it impossible to attribute an observed effect solely to ETB activation [2]. Similarly, while other ETB-selective agonists such as Sarafotoxin S6c, IRL-1620, and BQ-3020 exist, they represent distinct chemical scaffolds with varying pharmacodynamic properties, including differences in binding kinetics, species selectivity, and intrinsic efficacy that can profoundly influence experimental outcomes [3]. 4-Ala-endothelin-1, as a linearized derivative of the native peptide ET-1, offers a unique profile: its selectivity is derived directly from a well-defined structural disruption of the parent molecule [4], providing a mechanistic and quantitative control for studies that other ETB agonists cannot replicate. The quantitative evidence presented below establishes the specific, verifiable basis for this differentiation and guides the precise selection of this reagent over its closest analogs.

Quantitative Differentiation of 4-Ala-endothelin-1 (4AlaET-1) from ETB Agonist Alternatives: A Procurement Evidence Guide


1. ETB Receptor Binding Selectivity: A 1,700-Fold Preference Over ETA

4AlaET-1 is differentiated from the non-selective parent peptide Endothelin-1 (ET-1) by its highly preferential binding to the ETB receptor subtype. In a direct radioligand displacement assay using [125I]-ET-1, 4AlaET-1 was shown to bind to the ETB receptor with an affinity 1,700 times higher than its affinity for the ETA receptor [1]. This stark contrast establishes 4AlaET-1 as a definitive pharmacological tool for isolating ETB-mediated signaling pathways, where ET-1 cannot be used due to its equipotent activation of both ETA and ETB receptors.

ETB receptor selectivity Radioligand binding assay Receptor subtype profiling

2. High-Affinity ETB Binding (IC50 0.33 nM) Comparable to More Potent Agonists Like IRL-1620

While 4AlaET-1's 1,700-fold selectivity is its hallmark, its absolute binding affinity for the ETB receptor (IC50 = 0.33 nM) is a critical parameter for its use. This affinity is within the same order of magnitude as other well-established, highly potent ETB agonists, such as IRL-1620, which has a reported Ki of 0.016 nM (16 pM) [1]. This comparison demonstrates that 4AlaET-1 does not sacrifice significant target engagement potency to achieve its unique selectivity profile derived from the ET-1 backbone. Users can therefore utilize 4AlaET-1 in ETB binding studies with confidence in its high affinity.

ETB binding affinity IC50 determination Radioligand competition

3. Selectivity Profile (ETB/ETA Ratio) Benchmarked Against Other ETB Agonists

The magnitude of 4AlaET-1's selectivity for ETB over ETA can be further quantified by comparing its IC50 values at both receptors: 0.33 nM for ETB and 2200 nM for ETA, yielding an ETB/ETA selectivity ratio of approximately 6,667 . This places 4AlaET-1 in a distinct class of ETB agonists. For context, while IRL-1620 exhibits an even more extreme selectivity ratio (Ki ETA / Ki ETB ≈ 120,000) [1], and Sarafotoxin S6c demonstrates a selectivity ratio of roughly 96,500 (based on Ki values of 0.29 nM for ETB and 28,000 nM for ETA) [2], 4AlaET-1's >6,000-fold window is more than sufficient to ensure that at concentrations optimal for ETB activation (e.g., 1-10 nM), ETA receptor activation is negligible.

ETB vs. ETA selectivity Pharmacological profiling Receptor subtype comparison

4. Functional Differentiation: Lack of Contraction in ETA-Dominant Vessels (Rat Aorta and Rabbit Carotid)

The functional consequence of 4AlaET-1's high ETB selectivity is starkly demonstrated in isolated vascular tissue assays. In the rat thoracic aorta and rabbit carotid artery, preparations known to mediate contraction primarily through ETA receptors, the non-selective agonist ET-1 induced potent contractions (EC50 values of 4.5 nM and 5.2 nM, respectively) [1]. In direct contrast, 4AlaET-1 was completely without effect at concentrations up to ≥1 μM, confirming its inability to activate the ETA receptor and induce contraction in these tissues [1]. This provides a clear functional differentiation from ET-1 and validates its use as an ETB-selective tool in complex biological systems.

Vascular contraction ETA receptor-mediated function Ex vivo organ bath assay

5. Functional Evidence: Vasoconstriction in ETB-Expressing Vessels (Rabbit Pulmonary Artery and Jugular Vein)

In vascular beds where ETB receptors are known to mediate contraction (e.g., rabbit pulmonary artery and jugular vein), the profile of 4AlaET-1 is inverted. Unlike in ETA-dominant vessels, 4AlaET-1 acts as a potent contractile agonist in these tissues, with EC50 values of 10.7 nM and 2.1 nM, respectively [1]. This is in contrast to its lack of effect in the rat aorta and rabbit carotid, and confirms its tissue-specific, ETB-dependent activity. The comparable potency of ET-1 in these same tissues (EC50 3.1 nM and 0.7 nM) [1] indicates that 4AlaET-1 can serve as a functional agonist in these systems, albeit with slightly lower potency than the native peptide.

ETB-mediated contraction Vascular reactivity Tissue-specific pharmacology

6. In Vivo Activity: Induction of a Dose-Dependent Pyrogenic Response in Conscious Rabbits

The in vivo functional selectivity of 4AlaET-1 is further evidenced by its ability to recapitulate a specific ETB-mediated physiological response: pyrogenicity. In conscious rabbits, intravenous injection of 4AlaET-1 caused a significant, dose-dependent elevation in body temperature [1], a response that has been specifically attributed to ETB receptor activation. This mirrors the pyrogenic effect of the non-selective agonist ET-1, confirming that 4AlaET-1 acts as a functional ETB agonist in a whole-animal model [1]. This provides a valuable in vivo correlate to the in vitro binding and functional data, establishing 4AlaET-1's utility for studying ETB-mediated systemic effects.

In vivo pharmacology Pyrogenicity ETB-mediated central effect

Optimal Research Applications for 4-Ala-endothelin-1 (4AlaET-1) Based on Quantitative Differentiation


Dissecting ETB-Specific Signaling in Cells Co-Expressing ETA and ETB Receptors

In cell lines or primary cultures (e.g., endothelial cells, certain vascular smooth muscle cells) that co-express both ETA and ETB receptors, the use of a non-selective agonist like ET-1 activates a mixed signaling cascade, making it impossible to assign downstream effects (e.g., calcium flux, MAPK activation) to a specific receptor subtype. The >1,700-fold binding selectivity of 4AlaET-1 for ETB over ETA [1], and its demonstrated inability to activate ETA at concentrations up to 1 µM [2], makes it the ideal tool to selectively stimulate the ETB receptor population in these complex systems. By using 4AlaET-1 at a low nanomolar concentration (e.g., 10 nM), researchers can isolate and study pure ETB-driven pharmacology without the confounding influence of ETA co-activation .

Functional Differentiation of ETB-Mediated Vasoconstriction vs. Vasodilation in Isolated Vessel Studies

The functional consequence of ETB activation is tissue- and species-dependent, capable of mediating vasodilation (via endothelial nitric oxide release) or direct vasoconstriction (in certain vascular smooth muscle). 4AlaET-1's established profile as a potent contractile agonist in rabbit pulmonary artery and jugular vein (EC50 10.7 nM and 2.1 nM, respectively) [2], contrasted with its lack of effect in ETA-dominant vessels like rat aorta [2], provides a robust pharmacological standard. In isolated organ bath experiments, 4AlaET-1 can be used as a control to confirm the presence and functional coupling of contractile ETB receptors, or in combination with an ETA antagonist (e.g., BQ-123) to unmask ETB-mediated vasodilation by ET-1 [3].

Standardizing ETB Radioligand Binding Assays and Competition Studies

For laboratories developing or validating novel ETB receptor ligands (agonists or antagonists), 4AlaET-1 serves as a well-characterized, commercially available positive control. Its high-affinity ETB binding (IC50 = 0.33 nM) and well-defined selectivity ratio versus ETA (≈6,667-fold) provide a benchmark for comparing the potency and selectivity of new chemical entities in [125I]-ET-1 displacement assays. Unlike using the native peptide ET-1 as a control, 4AlaET-1's signal is unambiguously ETB-driven, simplifying data interpretation and ensuring that the assay system is specifically responsive to ETB ligands [1].

Investigating ETB-Mediated Central or Systemic Effects in Animal Models

The ability of 4AlaET-1 to penetrate and act centrally is evidenced by its dose-dependent pyrogenic effect when administered intravenously to conscious rabbits [4]. This makes it a valuable reagent for investigating the role of ETB receptors in central nervous system function, thermoregulation, or other systemic physiological processes. By comparing the effects of 4AlaET-1 with those of ET-1 (which acts on both receptors) and a selective ETA agonist, researchers can dissect the specific contribution of the ETB receptor to complex in vivo phenomena [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ala-endothelin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.